tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[4-(cyclopropylmethyl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-11-15(10-12-4-5-12)6-8-16-9-7-15/h12,16H,4-11H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKUCHOSRFHHMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)CC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate typically involves the following steps:
Formation of the Piperidine Intermediate: The starting material, 4-(cyclopropylmethyl)piperidine, is synthesized through the reaction of cyclopropylmethylamine with 1,4-dibromobutane under basic conditions.
Carbamate Formation: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired tert-butyl carbamate derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen or the carbamate group can be targeted.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The carbamate group may also play a role in stabilizing the compound or enhancing its binding affinity.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Substituent-Driven Functional Differences
Cyclopropylmethyl vs. Cyclobutylmethyl: The cyclopropylmethyl group (target compound) introduces steric hindrance and ring strain, favoring selective receptor interactions.
Aromatic vs. Aliphatic Substituents :
- The 4-methoxyphenyl substituent (CAS 1158750-79-8) enables aromatic stacking interactions, which may improve binding to hydrophobic pockets in enzymes or receptors. However, this comes at the cost of reduced metabolic stability compared to the cyclopropylmethyl group .
Fluorinated Derivatives :
- The 2-fluorobenzyl analogue (CAS 1286274-18-7) leverages fluorine’s electronegativity to modulate polarity and bioavailability. Fluorine can enhance blood-brain barrier (BBB) penetration, making this compound suitable for CNS-targeted therapies .
Simplified Methyl Substituent :
- The methyl-substituted carbamate (CAS 163271-08-7) exhibits lower molecular weight and higher solubility, ideal for formulations requiring rapid systemic distribution. However, it lacks the steric and electronic complexity for selective ADRA2A antagonism .
Biological Activity
Chemical Identity:
- Name: tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate
- CAS Number: 1372534-09-2
- Molecular Formula: C15H28N2O2
- Molecular Weight: 268.40 g/mol
This compound is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential.
The compound is primarily recognized as a potential inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ), which plays a significant role in various cellular processes, including cell growth, proliferation, and survival. Inhibiting this pathway can have therapeutic implications in cancer and inflammatory diseases .
Pharmacological Properties
-
Anti-cancer Activity:
- Studies have indicated that compounds similar to this compound exhibit potent anti-cancer properties by modulating signaling pathways associated with tumor growth. For instance, PI3K inhibitors have been shown to reduce the viability of cancer cells in vitro and in vivo, suggesting that this compound may share similar effects .
- Cytotoxicity:
- Neuroprotective Effects:
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
